Deltamethrin-d5

Beschreibung

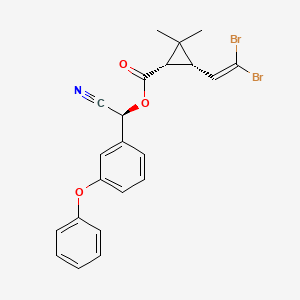

Structure

3D Structure

Eigenschaften

IUPAC Name |

[cyano-(3-phenoxyphenyl)methyl] 3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19Br2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWZREIFADZCYQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Br)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19Br2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8041822 | |

| Record name | Cyano(3-phenoxyphenyl)methyl 3-(2,2-dibromoethenyl)-2,2-dimethyl-cyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52820-00-5 | |

| Record name | Cyclopropanecarboxylic acid, 3-(2,2-dibromoethenyl)-2,2-dimethyl-, cyano(3-phenoxyphenyl)methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52820-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | RU 22950 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052820005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyano(3-phenoxyphenyl)methyl 3-(2,2-dibromoethenyl)-2,2-dimethyl-cyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Deltamethrin-d5: A Technical Guide to its Chemical Properties, Structure, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Deltamethrin-d5, its molecular structure, and its primary application as an internal standard in analytical methodologies. Detailed experimental workflows for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) are presented, alongside a summary of the toxicological signaling pathway of its non-deuterated analogue, deltamethrin.

Chemical and Physical Properties

This compound is the deuterium-labeled version of deltamethrin, a potent synthetic pyrethroid insecticide. The incorporation of five deuterium atoms on the phenoxy ring makes it an ideal internal standard for quantitative analysis of deltamethrin in various matrices, as it shares near-identical physicochemical properties and chromatographic behavior with the parent compound but is distinguishable by its higher mass.

General Properties

| Property | Value | Reference |

| Chemical Name | (S)-Cyano(3-phenoxy-d5-phenyl)methyl (1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate | [1] |

| Synonyms | Decamethrin-d5, Esbecythrin-d5 | |

| CAS Number | 2140301-99-9 | [2] |

| Molecular Formula | C22H14D5Br2NO3 | [2] |

| Molecular Weight | 510.23 g/mol | [1][2] |

| Appearance | Colorless or white to light beige, odorless crystals. | [1] |

Physicochemical Data

| Property | Value | Reference |

| Melting Point | 98-102 °C | [1] |

| Solubility | Soluble in acetonitrile, DMF, DMSO, and methanol. In water, <0.002 mg/L at 25 °C. | [2] |

| Storage Temperature | 2-8°C | [1] |

Molecular Structure

Deltamethrin is a single isomer of a possible eight stereoisomers, which contributes to its high insecticidal activity. The structure consists of a cyclopropanecarboxylic acid esterified with a cyano-containing alcohol. The d5 designation indicates that the five hydrogen atoms on the phenyl ring of the phenoxybenzyl group have been replaced with deuterium.

Structure:

Experimental Protocols

This compound is primarily utilized as an internal standard in analytical methods for the quantification of deltamethrin residues in environmental and biological samples. The following outlines a typical workflow for such an analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation: Extraction and Clean-up

A generic solid-phase extraction (SPE) and clean-up protocol for the analysis of deltamethrin in a solid matrix (e.g., soil, tissue) is described below.

-

Extraction:

-

Homogenize a known weight of the sample.

-

Add a known amount of this compound internal standard solution.

-

Extract the sample with an appropriate organic solvent (e.g., acetonitrile) using techniques such as shaking, sonication, or accelerated solvent extraction.

-

Centrifuge the mixture and collect the supernatant.

-

-

Clean-up:

-

The crude extract may contain matrix components that can interfere with the analysis. A clean-up step using solid-phase extraction (SPE) is often employed.

-

Condition an SPE cartridge (e.g., C18) with the appropriate solvents.

-

Load the sample extract onto the cartridge.

-

Wash the cartridge with a weak solvent to remove interferences.

-

Elute the analyte and internal standard with a stronger solvent.

-

The eluate is then typically evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.

-

LC-MS/MS Analysis

The following are typical instrumental parameters for the analysis of deltamethrin using an internal standard approach with this compound.

| Parameter | Description |

| Chromatography | Reversed-phase High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) |

| Column | C18 stationary phase |

| Mobile Phase | A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like ammonium formate or formic acid to improve ionization. |

| Ionization Source | Electrospray Ionization (ESI) in positive ion mode. |

| Mass Spectrometry | Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. |

| MRM Transitions | Specific precursor-to-product ion transitions are monitored for both deltamethrin and this compound. For deltamethrin, a common transition is the fragmentation of the ammonium adduct [M+NH4]+ at m/z 523 to a product ion at m/z 281.[3] A corresponding mass-shifted transition would be monitored for this compound. |

Mandatory Visualizations

Experimental Workflow

The general workflow for the analysis of deltamethrin using this compound as an internal standard is depicted below.

Signaling Pathway of Deltamethrin Toxicity

Deltamethrin exerts its neurotoxic effects primarily by modulating voltage-gated sodium channels. This action leads to a cascade of downstream events, including oxidative stress and apoptosis.[4][5] The following diagram illustrates this proposed signaling pathway.

References

Deltamethrin-d5: An In-depth Technical Guide to its Application in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary application of Deltamethrin-d5 in scientific research. The document details its core function as an internal standard in analytical chemistry, supported by experimental data and a standardized protocol.

Core Application: Isotope Dilution Mass Spectrometry

This compound is the deuterated analog of Deltamethrin, a potent synthetic pyrethroid insecticide. In research, this compound serves a critical role as an internal standard, primarily in the quantitative analysis of deltamethrin residues in various matrices. Its application is rooted in the principle of isotope dilution mass spectrometry (IDMS), a highly accurate method for quantifying compounds.

The key advantage of using this compound is that its physicochemical properties are nearly identical to those of unlabeled deltamethrin. This means it behaves similarly during sample extraction, cleanup, and chromatographic analysis, effectively compensating for any loss of the target analyte during these steps and mitigating matrix effects that can suppress or enhance the analytical signal. This leads to more accurate and precise quantification of deltamethrin.

This compound is extensively used in:

-

Environmental Monitoring: To quantify deltamethrin residues in soil, sediment, and surface water.[1]

-

Food Safety: For the analysis of deltamethrin in agricultural products such as goat dairy products and animal fat.

-

Pharmaceutical Research: In metabolism studies to trace and quantify deltamethrin and its metabolites.

Quantitative Analysis Data

The use of this compound as an internal standard allows for the precise determination of analytical parameters such as the Limit of Quantitation (LOQ) and Limit of Detection (LOD) for deltamethrin in various sample types.

| Parameter | Matrix | Value | Analytical Method | Reference |

| LOQ | Soil | 0.10 µg/kg | LC-MS/MS | EPA |

| LOD | Soil | 0.06 µg/kg | LC-MS/MS | EPA |

Experimental Protocol: Quantification of Deltamethrin in Soil using LC-MS/MS with this compound Internal Standard

This section details a representative experimental protocol for the analysis of deltamethrin in soil samples, adapted from validated analytical methods.

1. Sample Preparation and Extraction:

-

A known weight of the soil sample is taken.

-

The sample is fortified with a known concentration of this compound solution, which serves as the internal standard.

-

Deltamethrin and this compound are extracted from the soil matrix using an appropriate organic solvent (e.g., a mixture of acetone and hexane).

-

The resulting extract is centrifuged to separate solid particles.

2. Cleanup:

-

The supernatant is collected and may undergo a cleanup step to remove interfering matrix components. This can be achieved using techniques such as solid-phase extraction (SPE) or gel permeation chromatography (GPC).

3. Analysis by LC-MS/MS:

-

The cleaned extract is concentrated and reconstituted in a suitable solvent for injection into the LC-MS/MS system.

-

Chromatographic separation is performed on a C18 reversed-phase column.

-

The mass spectrometer is operated in the positive electrospray ionization (ESI+) mode and set for Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for both deltamethrin and this compound.

4. Quantification:

-

The concentration of deltamethrin in the sample is determined by comparing the peak area ratio of the analyte to the internal standard (this compound) against a calibration curve prepared with known concentrations of deltamethrin and a constant concentration of the internal standard.

Key LC-MS/MS Operating Parameters

The following table summarizes typical mass spectrometric parameters for the detection of deltamethrin and its isotopically labeled internal standard.

| Parameter | Deltamethrin | [phenoxy-13C6]-Deltamethrin (Internal Standard) |

| Ionization Mode | ESI+ | ESI+ |

| Q1 Mass (amu) | 523.0 | 529.0 |

| Q3 Mass (amu) | 281.0 | 281.0 |

| Dwell Time (msec) | 500 | 500 |

| IonSpray Voltage (V) | 5500 | 5500 |

| Declustering Potential (V) | 51 | 51 |

| Collision Energy (V) | 21 | 21 |

Note: The specific parameters may need to be optimized for the instrument in use. The internal standard mentioned in the reference is [phenoxy-13C6]-Deltamethrin, which serves the same purpose as this compound.

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of deltamethrin using this compound as an internal standard.

Caption: Workflow for Deltamethrin analysis using a deuterated internal standard.

As this compound's role is purely as an analytical tool for quantification, there are no associated biological signaling pathways to be described. Its utility lies in ensuring the accuracy and reliability of analytical measurements for its non-deuterated counterpart, deltamethrin.

References

A Technical Guide to Deltamethrin-d5: An Internal Standard for Analytical Quantification

This technical guide provides an in-depth overview of Deltamethrin-d5, a deuterated analog of the synthetic pyrethroid insecticide Deltamethrin. Designed for researchers, scientists, and professionals in drug development and analytical chemistry, this document details its chemical properties, common applications, and the methodologies for its use as an internal standard.

Core Properties and Identification

This compound is the deuterium-labeled form of Deltamethrin.[1] The incorporation of five deuterium atoms onto the phenoxy ring makes it an ideal internal standard for isotope dilution mass spectrometry (IDMS) techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS).[2] Its physical and chemical properties closely mirror those of the non-labeled parent compound, ensuring similar behavior during sample preparation and analysis, which allows for accurate quantification by correcting for matrix effects and analyte loss.

There are several CAS numbers associated with different deuterated forms and isomeric mixtures of this compound. The most common variant is Deltamethrin-(phenoxy-d5).

Synonyms and Alternative Names

-

Deltamethrin-(phenoxy-d5)[2]

-

Deltamethrin D5 (Phenyl D5)[6]

-

[(S)-Cyano-(3-phenoxy-d5-phenyl)methyl] (1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate

-

(1R,3R)-3-(2,2-Dibromoethenyl)-2,2-dimethylcyclopropanecarboxylic Acid (S)-cyano(3-phenoxyphenyl-d5)methyl Ester[4]

-

Esbecythrin-d5[4]

-

FMC-45498-d5[4]

-

NRDC-161-d5[4]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, primarily focusing on the phenoxy-d5 variant.

| Property | Value | Citations |

| CAS Number | 2140301-99-9 (phenoxy-d5) 1217633-23-2 (Mixture of Diastereomers) | [1][2][3][6][7] |

| Molecular Formula | C₂₂H₁₄D₅Br₂NO₃ or C₂₂H₁₄Br₂D₅NO₃ | [4][5][6] |

| Molecular Weight | 510.2 g/mol | [4][5][6] |

| Purity | ≥95.0% (HPLC) | [6] |

| Deuterated Forms | ≥99% (d₁-d₅) | [5] |

| Physical State | Semi-solid or neat solid | [5] |

| Melting Point | 98-102 °C | |

| Solubility | Soluble in Acetonitrile, DMF, DMSO, Methanol | [5] |

| Storage Temperature | 2-8°C | |

| Unlabeled CAS | 52918-63-5 (Deltamethrin) | [6][8][9][10] |

Experimental Protocols and Applications

This compound serves as a crucial internal standard for the precise quantification of Deltamethrin in a variety of matrices, including environmental samples, agricultural products, and biological tissues.[2] Its primary application lies in analytical methods that employ isotope dilution mass spectrometry.

General Experimental Protocol for Quantification using IDMS

-

Standard Preparation : Prepare a stock solution of this compound of a known concentration using a suitable solvent such as acetonitrile.[5] From this stock, create a series of working standard solutions.

-

Sample Fortification : Spike a known amount of the this compound internal standard solution into the unknown sample, as well as into each calibration standard, before any extraction or cleanup procedures. This is a critical step to ensure that any loss of the target analyte during sample processing is mirrored by the internal standard.

-

Sample Extraction and Cleanup : Employ an appropriate extraction method (e.g., QuEChERS, solid-phase extraction) to isolate the analytes from the sample matrix. The chosen method should be suitable for pyrethroid insecticides.

-

Instrumental Analysis : Analyze the prepared samples and calibration standards using a GC-MS or LC-MS/MS system. The mass spectrometer is set to monitor specific precursor and product ion transitions for both Deltamethrin and this compound.

-

Quantification : The concentration of Deltamethrin in the unknown sample is determined by calculating the ratio of the peak area of the native analyte to the peak area of the deuterated internal standard. This ratio is then plotted against the concentrations of the calibration standards to generate a calibration curve, from which the concentration of the unknown sample can be accurately interpolated.[2]

This isotope dilution technique effectively mitigates matrix-induced signal suppression or enhancement and compensates for variations in instrument response, leading to highly accurate and reproducible results.[2]

Logical and Experimental Workflow Visualization

The following diagrams illustrate the relationship between Deltamethrin and its deuterated form, as well as a typical experimental workflow for its use.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Deltamethrin-(phenoxy D5) - Traceable Reference Standard for Residue Analysis (CAS 2140301-99-9) [witega.de]

- 3. glpbio.com [glpbio.com]

- 4. vivanls.com [vivanls.com]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound (Mixture of Diastereomers) [lgcstandards.com]

- 7. clearsynth.com [clearsynth.com]

- 8. Deltamethrin | C22H19Br2NO3 | CID 40585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Deltamethrin Technical Fact Sheet [npic.orst.edu]

- 10. Deltamethrin | CAS 52918-63-5 | LGC Standards [lgcstandards.com]

The Mechanism of Action of Deuterated Deltamethrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deltamethrin, a potent synthetic pyrethroid insecticide, exerts its neurotoxic effects by targeting voltage-gated sodium channels. Strategic deuteration of the deltamethrin molecule represents a promising approach to enhance its metabolic stability and potentially modulate its efficacy and safety profile. This technical guide provides an in-depth exploration of the established mechanism of action of deltamethrin and elucidates the anticipated impact of deuteration, grounded in the principles of the kinetic isotope effect (KIE). While direct experimental data on deuterated deltamethrin is not extensively available in the public domain, this document synthesizes current knowledge to present a scientifically robust hypothesis on its mechanism of action, supported by proposed experimental protocols for its validation.

Introduction to Deltamethrin

Deltamethrin is a widely used Type II pyrethroid insecticide effective against a broad spectrum of insect pests in agriculture and public health.[1] Its chemical structure includes an α-cyano group, which is characteristic of Type II pyrethroids and is crucial for its potent insecticidal activity.[2][3] Like other pyrethroids, deltamethrin acts as a potent neurotoxin in insects, leading to paralysis and death.[1]

Established Mechanism of Action of Deltamethrin

The primary target of deltamethrin is the voltage-gated sodium channel in the nerve cell membranes of insects.[2] The mechanism involves the following key steps:

-

Binding to Sodium Channels: Deltamethrin binds to a specific receptor site on the alpha subunit of the voltage-gated sodium channels.[4][5]

-

Prolonged Channel Opening: The binding of deltamethrin, a Type II pyrethroid, induces a long-lasting inhibition of the sodium channel's activation gate, preventing it from closing promptly after activation.[2][3] This leads to a persistent influx of sodium ions into the neuron.

-

Repetitive Nerve Signals: The prolonged depolarization of the nerve membrane results in a series of repetitive nerve signals in sensory organs, sensory nerves, and muscles.[2][3]

-

Neurotoxicity: This hyperexcitability of the nervous system ultimately leads to paralysis and death of the insect.[1] The mechanism of action is largely the same for both target and non-target organisms, although differences in metabolism and channel sensitivity contribute to selective toxicity.[3]

Caption: Signaling pathway of deltamethrin's neurotoxic action.

Metabolism of Deltamethrin

The toxicity and persistence of deltamethrin are significantly influenced by its metabolism. The primary metabolic pathways in both insects and mammals involve:

-

Ester Hydrolysis: Cleavage of the ester bond is a major detoxification pathway, catalyzed by carboxylesterase enzymes.[6]

-

Oxidative Metabolism: The cytochrome P450 (CYP) enzyme system plays a crucial role in oxidizing various positions on the deltamethrin molecule, leading to less toxic and more water-soluble metabolites that can be readily excreted.[6][7] In humans, CYP2B6 and CYP2C19 are involved in its metabolism.[7]

The sites on the deltamethrin molecule most susceptible to metabolism are the C-H bonds, particularly those on the aromatic rings and the gem-dimethyl group of the cyclopropane ring.

The Deuterium Kinetic Isotope Effect (KIE)

The substitution of a hydrogen atom (¹H) with its heavier isotope, deuterium (²H or D), can significantly alter the rate of a chemical reaction. This phenomenon is known as the deuterium kinetic isotope effect (KIE).[8][9]

-

Stronger C-D Bond: The bond between carbon and deuterium (C-D) has a lower zero-point energy and is therefore stronger than the bond between carbon and hydrogen (C-H).[10]

-

Slower Reaction Rate: Consequently, reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when hydrogen is replaced with deuterium.[10][11]

-

Impact on Metabolism: In drug metabolism, where enzymatic reactions often involve the cleavage of C-H bonds by enzymes like cytochrome P450, deuteration at metabolically vulnerable positions can slow down the rate of metabolism.[8] This can lead to a longer half-life, increased exposure, and potentially altered efficacy and safety of the compound.[12]

Hypothesized Mechanism of Action of Deuterated Deltamethrin

Based on the principles of the KIE and the known metabolic pathways of deltamethrin, the mechanism of action of deuterated deltamethrin is hypothesized to be fundamentally the same as its non-deuterated counterpart, but with significant alterations in its pharmacokinetic and pharmacodynamic profile.

5.1. Strategic Deuteration Sites

To maximize the metabolic stability, deuterium would be strategically incorporated at positions on the deltamethrin molecule that are known to be primary sites of oxidative metabolism.

5.2. Impact on Pharmacokinetics

The primary effect of deuteration is expected to be a reduction in the rate of metabolic clearance.

-

Slower Metabolism: The stronger C-D bonds at metabolically active sites will be cleaved more slowly by CYP enzymes, leading to a decreased rate of formation of metabolites.

-

Increased Half-Life and Exposure: A reduced metabolic rate will result in a longer plasma half-life (t½) and an increased area under the curve (AUC), meaning the organism is exposed to the active compound for a longer duration.

5.3. Impact on Pharmacodynamics

The altered pharmacokinetics of deuterated deltamethrin are likely to influence its pharmacodynamic properties.

-

Prolonged Target Engagement: A longer half-life would lead to a more sustained interaction of the active parent compound with its target, the voltage-gated sodium channels.

-

Potentially Increased Potency: The increased exposure and prolonged target engagement could translate to higher insecticidal potency, potentially allowing for lower application rates.

-

Altered Toxicity Profile: While potentially more potent against target insects, the slower metabolism could also lead to an altered toxicity profile in non-target organisms, including mammals. This would require careful evaluation.

Caption: Comparative metabolism of deltamethrin and deuterated deltamethrin.

Hypothetical Quantitative Data

The following tables present hypothetical quantitative data to illustrate the expected impact of deuteration on the pharmacokinetic parameters and potency of deltamethrin. These values are for illustrative purposes and require experimental validation.

Table 1: Hypothetical Pharmacokinetic Parameters

| Parameter | Deltamethrin | Deuterated Deltamethrin | Expected Fold Change |

| Plasma Half-life (t½) (hours) | 8 | 16 | 2.0x |

| Clearance (CL) (L/hr/kg) | 0.5 | 0.25 | 0.5x |

| Area Under the Curve (AUC) (ng*hr/mL) | 1000 | 2000 | 2.0x |

Table 2: Hypothetical Potency

| Parameter | Deltamethrin | Deuterated Deltamethrin | Expected Fold Change |

| Insect LD₅₀ (ng/insect) | 0.5 | 0.25 | 0.5x |

| Mammalian LD₅₀ (mg/kg) | 100 | 80 | 0.8x |

Proposed Experimental Protocols

To validate the hypothesized mechanism of action of deuterated deltamethrin, the following key experiments are proposed:

7.1. In Vitro Metabolism Assay

-

Objective: To compare the metabolic stability of deuterated and non-deuterated deltamethrin.

-

Methodology:

-

Incubate deuterated and non-deuterated deltamethrin with liver microsomes (from target insects and non-target mammals) fortified with NADPH as a cofactor for CYP enzymes.

-

Collect samples at various time points.

-

Quench the reaction and analyze the remaining parent compound concentration using LC-MS/MS.

-

Calculate the in vitro half-life and intrinsic clearance for both compounds.

-

7.2. Pharmacokinetic Study in Animal Models

-

Objective: To compare the in vivo pharmacokinetic profiles of deuterated and non-deuterated deltamethrin.

-

Methodology:

-

Administer a single dose of deuterated or non-deuterated deltamethrin to laboratory animals (e.g., rats) via oral and intravenous routes.

-

Collect blood samples at predetermined time points.

-

Analyze plasma concentrations of the parent drug and its major metabolites using LC-MS/MS.

-

Determine key pharmacokinetic parameters such as t½, CL, Vd, and AUC.

-

7.3. Neurotoxicity and Efficacy Assays

-

Objective: To compare the insecticidal potency and mammalian neurotoxicity of deuterated and non-deuterated deltamethrin.

-

Methodology:

-

Insect Efficacy: Conduct dose-response studies on target insect species (e.g., mosquitoes, cockroaches) to determine the LD₅₀ values for both compounds.

-

Mammalian Neurotoxicity: Perform acute neurotoxicity studies in rodents, observing for clinical signs of toxicity (e.g., tremors, salivation, choreoathetosis) to determine the LD₅₀ and no-observed-adverse-effect level (NOAEL).

-

7.4. Electrophysiological Studies

-

Objective: To investigate if deuteration directly alters the interaction of deltamethrin with voltage-gated sodium channels.

-

Methodology:

-

Use patch-clamp electrophysiology on isolated neurons or cells expressing insect or mammalian sodium channels.

-

Apply deuterated and non-deuterated deltamethrin and measure the effects on sodium currents, specifically the prolongation of the tail current.

-

Compare the concentration-response curves for both compounds to assess any differences in binding affinity or channel modification kinetics.

-

Caption: Proposed experimental workflow for validating the mechanism of deuterated deltamethrin.

Conclusion

The strategic deuteration of deltamethrin is a scientifically sound approach to enhance its metabolic stability through the kinetic isotope effect. This is hypothesized to result in a longer half-life, increased systemic exposure, and potentially greater insecticidal potency. While the fundamental mechanism of action—targeting voltage-gated sodium channels—is expected to remain unchanged, the altered pharmacokinetic profile could significantly impact the overall efficacy and safety of the molecule. The proposed experimental protocols provide a clear roadmap for the empirical validation of these hypotheses, which is essential for the further development and potential application of deuterated deltamethrin in pest management.

References

- 1. What Makes Deltamethrin a Powerful Tool in Insect Pest Control [jindunchemical.com]

- 2. researchgate.net [researchgate.net]

- 3. Deltamethrin Technical Fact Sheet [npic.orst.edu]

- 4. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modelling insecticide-binding sites in the voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolism of deltamethrin and cis- and trans-permethrin by rat and human liver microsomes, liver cytosol and plasma preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism of deltamethrin and cis- and trans-permethrin by human expressed cytochrome P450 and carboxylesterase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 12. Synthetic Intermediates for Deuterated Pharmaceuticals | CK Isotopes [ckisotopes.com]

An In-depth Technical Guide to the Toxicological Profile of Deltamethrin

A Note on Deltamethrin-d5: This document focuses on the toxicological profile of deltamethrin. Its deuterated isotopologue, this compound, is a chemically identical substance where five hydrogen atoms on the phenoxy ring have been replaced with deuterium.[1] This labeling makes it a valuable internal standard for the quantification of deltamethrin in analytical methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][2] Due to the negligible mass difference and identical chemical structure, the toxicological properties of this compound are considered equivalent to those of deltamethrin. Therefore, the data presented herein for deltamethrin is directly applicable to this compound.

Physicochemical Properties

Deltamethrin is a synthetic pyrethroid insecticide composed of a single, pure stereoisomer.[3] It is a crystalline powder that is stable to heat, light, and air but is susceptible to degradation in alkaline media.[4]

| Property | Deltamethrin | This compound |

| Chemical Name | (S)-α-cyano-3-phenoxybenzyl (1R,3R)-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylate[3] | (1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethyl-cyclopropanecarboxylic acid, cyano(3-phenoxy-d5)phenyl)methyl ester[1] |

| CAS Number | 52918-63-5[3] | 2140301-99-9[2] |

| Molecular Formula | C₂₂H₁₉Br₂NO₃[5] | C₂₂H₁₄Br₂D₅NO₃[1] |

| Molecular Weight | 505.2 g/mol [3] | 510.23 g/mol |

| Appearance | Colorless or white to light beige odorless crystals[3] | A semi-solid[1] |

| Water Solubility | < 0.002 mg/L (at 20-25 °C)[3][4] | Not specified |

| Vapor Pressure | 1.5 x 10⁻⁸ mmHg (at 25 °C)[3] | Not specified |

| Log Kₒw (Octanol-Water Partition Coefficient) | 6.1[3] | Not specified |

| Soil Sorption Coefficient (Kₒc) | 7.05 x 10⁵ to 3.14 x 10⁶[3] | Not specified |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The low toxicity of pyrethroids like deltamethrin in mammals compared to insects is partly due to poor dermal absorption and rapid metabolism to non-toxic compounds.[6]

Absorption

-

Oral: Deltamethrin is readily absorbed when administered orally, although the rate of absorption can be influenced by the carrier or solvent used.[3] Studies in rats show rapid but incomplete gastrointestinal absorption, with an oral bioavailability reported to be between 14.4% and 18%.[7][8]

-

Dermal: Dermal absorption is low.[6] In rats, only about 3.6% of dermally applied deltamethrin was absorbed and subsequently excreted within 24 hours.[3] Human skin is less permeable than rat skin, suggesting even weaker absorption in humans.[3] An in-vitro study using human skin showed that only 1% of the applied dose diffused into the receptor fluid.[9]

-

Inhalation: The respiratory tract shows higher absorption compared to the skin.[3] However, due to deltamethrin's low vapor pressure, inhalation exposure is generally considered negligible under normal use conditions.[9]

Distribution

As a highly lipophilic compound, deltamethrin distributes into various tissues after absorption.[3][7]

-

Significant concentrations have been found in fat, skin, and skeletal muscle, which can act as slow-release depots for the chemical.[7][10]

-

The brain is the primary target organ for toxicity; however, only a very small fraction (0.1–0.3%) of a systemically absorbed dose reaches the brain.[7][10]

-

Considerable concentrations of deltamethrin and its hydroxylated metabolite have also been found in various brain regions, including the hypothalamus, cerebellum, and hippocampus.[8]

Metabolism

Deltamethrin is extensively metabolized in mammals, primarily in the liver, through two main pathways: ester hydrolysis and oxidation.[11]

-

Ester Hydrolysis: Carboxylesterases cleave the ester bond, which is a major detoxification pathway. This produces the non-toxic acid metabolite, 3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane carboxylic acid (Br₂CA), and an alcohol moiety.[12]

-

Oxidation: Cytochrome P450 enzymes catalyze the hydroxylation of the aromatic rings on the parent molecule, followed by conjugation with sulfates and glucuronides.[11][12]

These metabolic processes result in more polar, water-soluble compounds that are readily excreted.[11]

Caption: Simplified metabolic pathway of Deltamethrin in mammals.

Excretion

Metabolites of deltamethrin are eliminated relatively quickly from the body.[11]

-

In rats, 80–90% of a radiolabeled dose was eliminated within 24 hours.[11]

-

Unmetabolized deltamethrin and hydroxylated metabolites are generally excreted in the feces.[11]

-

More polar hydrolysis products and their conjugates are primarily eliminated in the urine.[11] The elimination half-life from plasma in rats has been reported to be around 30-38 hours following oral administration.[8]

Toxicodynamics: Mechanism of Action

Deltamethrin is a Type II pyrethroid, distinguished by the presence of an α-cyano group in its structure.[3] Its primary neurotoxic effect is mediated through its interaction with voltage-gated sodium channels on nerve cell membranes.[13]

-

Deltamethrin binds to the sodium channels and delays the closing of the activation gate.[3]

-

This action leads to a long-lasting inhibition of sodium channel inactivation, resulting in a prolonged influx of sodium ions into the neuron.[3][13]

-

The persistent depolarization causes repetitive nerve signaling in sensory organs, sensory nerves, and muscles, leading to hyperexcitability.[13]

-

At higher concentrations, it can lead to nerve conduction block, paralysis, and death of the insect.[14]

While the primary target is the sodium channel, some research suggests that Type II pyrethroids may also affect other ion channels in the nervous system.[3] The mechanism of action is the same for both target insects and non-target organisms, including mammals. However, mammals are less susceptible due to higher body temperature, larger body size, and lower sensitivity of their sodium channel binding sites.[3][15]

Caption: Mechanism of Deltamethrin-induced neurotoxicity.

Toxicological Profile

Neurotoxicity is the primary hazard associated with deltamethrin exposure.[16]

Acute Toxicity

Deltamethrin exhibits moderate to high acute toxicity via the oral route, with the vehicle significantly impacting its absorption and subsequent toxicity.[3][11] It has low toxicity via dermal and inhalation routes.[3][9] Signs of acute intoxication in rats and mice include salivation, ataxia, tremors, and choreoathetotic (writhing) movements.[11]

| Route | Species | Vehicle | LD₅₀ / LC₅₀ Value | GHS Category | Reference(s) |

| Oral | Rat (female) | Oily | ~30 mg/kg bw | Category 3 | [11] |

| Oral | Rat (male) | Oily | ~50 mg/kg bw | Category 3 | [11] |

| Oral | Rat (both) | Aqueous (1% methylcellulose) | > 5000 mg/kg bw | Category 5 | [3][9] |

| Oral | Mouse | - | 19 - 34 mg/kg bw | - | [17] |

| Dermal | Rabbit | - | > 2000 mg/kg bw | Category 4 | [3] |

| Dermal | Rat | - | > 2000 mg/kg bw | Category 4 | [9] |

| Inhalation (4-hr) | Rat | Aerosol | 2.2 mg/L | Category 3 | [3][9] |

Sub-chronic and Chronic Toxicity

The central nervous system is the main target of toxicity in repeated-dose studies.[11]

-

In a 13-week study in rats, doses up to 10 mg/kg/day resulted in slight hyperexcitability and lower body weight gain.[11]

-

In a 13-week study in dogs, doses from 1 mg/kg/day caused vomiting, with various neurological symptoms observed at higher doses.[11]

-

Chronic exposure in rats for 28 days at 6 mg/kg/day produced significant toxicity in the testes, liver, and kidney, associated with increased oxidative stress.[18]

-

In laying chickens, oral administration of 20 mg/kg/day for 14 days resulted in significant liver damage and intestinal injury.[19][20]

Genotoxicity and Carcinogenicity

-

Genotoxicity: The U.S. EPA does not consider deltamethrin to be a mutagen based on negative results from a bacterial DNA assay, an Unscheduled DNA Synthesis (UDS) assay, and an in vitro chromosome aberration study.[3][21] However, some studies on formulated products containing deltamethrin have reported positive genotoxicity results in other assays.[21]

-

Carcinogenicity: Deltamethrin did not increase tumor incidence in two-year feeding studies in mice or rats.[3][21] Based on this evidence, the U.S. EPA has classified deltamethrin as "not likely to be a human carcinogen".[3][15][21] The International Agency for Research on Cancer (IARC) classified it as Group 3, "not classifiable as to its carcinogenicity to humans".[3]

Reproductive and Developmental Toxicity

-

Human Data: No data were available on the reproductive or developmental effects of deltamethrin in humans.[3][11]

-

Animal Studies: Deltamethrin did not cause birth defects in laboratory animals exposed during pregnancy.[15] In a multi-generation study in rats, no adverse effects on reproduction were observed. However, some studies suggest that prenatal exposure to low doses may cause alterations in offspring motor activity and dopaminergic systems.[21] Several studies have reported adverse effects on the male reproductive system in rats, including reduced organ weights, decreased sperm count and motility, and lower testosterone levels, particularly at higher doses.[18]

Effects on Other Organ Systems

-

Liver and Kidney: At higher doses, deltamethrin has been shown to induce oxidative stress in the liver and kidneys, leading to decreased antioxidant enzyme activity and histological damage.[12][18]

-

Skin: Dermal exposure can lead to temporary skin sensations (paresthesia), such as tingling, burning, or numbness, particularly on the face.[6][22] These effects are reversible and typically resolve within 48 hours.[15]

Regulatory Reference Values

Regulatory agencies have established health-based guidance values for deltamethrin to protect human health.

| Value | Organization | Value | Basis | Reference(s) |

| Acceptable Daily Intake (ADI) | JMPR / WHO | 0.01 mg/kg bw/day | Based on a NOAEL of 1 mg/kg bw/day from 1-year and 2-year studies in dogs and 2-year studies in rats, with a 100-fold safety factor.[5][23] | |

| Acute Reference Dose (aRfD) | JMPR / WHO | 0.05 mg/kg bw/day | Based on a NOAEL of 5 mg/kg bw from an acute neurotoxicity study in rats, with a 100-fold safety factor.[5][23] | |

| Chronic Reference Dose (cRfD) | U.S. EPA | 0.01 mg/kg/day | Based on a NOAEL of 1.0 mg/kg/day.[3] |

Experimental Protocols

Detailed methodologies are critical for the standardized assessment of toxicity. Below are generalized protocols for key studies.

Protocol: Acute Oral Toxicity – Acute Toxic Class Method (based on OECD TG 423)

Objective: To determine the acute oral toxicity of a substance by identifying a dose range that causes mortality or evident toxicity. This method allows for classification into GHS categories.

Test Animals: Healthy, young adult rats (e.g., Wistar or Sprague-Dawley), typically females, as they are often slightly more sensitive.

Methodology:

-

Housing & Acclimatization: Animals are housed in standard conditions (22 ± 3 °C, 30-70% humidity, 12-hr light/dark cycle) for at least 5 days before dosing.

-

Dose Preparation: The test substance (deltamethrin) is prepared in an appropriate vehicle (e.g., corn oil for oily suspension, 1% methylcellulose for aqueous). The concentration is calculated to administer the desired dose in a volume typically not exceeding 1 mL/100 g body weight.

-

Dosing Procedure:

-

Animals are fasted overnight (food, but not water, is withheld) prior to dosing.

-

A single dose of the substance is administered to a group of 3 animals by oral gavage.

-

The starting dose is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg bw) based on any existing information. For deltamethrin, a starting dose of 50 mg/kg would be appropriate.

-

-

Observations:

-

Animals are observed closely for the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.

-

Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity. Special attention is given to signs of toxicity like tremors, convulsions, salivation, and ataxia.

-

Individual animal weights are recorded shortly before dosing and at least weekly thereafter.

-

-

Step-wise Procedure:

-

If mortality occurs in 2 or 3 animals, the test is stopped, and the substance is classified.

-

If one animal dies, the test is repeated at the same dose with 3 more animals.

-

If no animals die, the test is repeated with 3 new animals at the next highest dose level.

-

-

Termination: At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Caption: Experimental workflow for an Acute Oral Toxicity study (OECD 423).

Protocol: Sub-chronic Oral Toxicity – 90-Day Study (based on OECD TG 408)

Objective: To characterize the toxicological profile of a substance following repeated oral administration for 90 days and to establish a No-Observed-Adverse-Effect Level (NOAEL).

Test Animals: Typically rats (e.g., Sprague-Dawley), using at least 10 animals of each sex per dose group.

Methodology:

-

Dose Groups: At least three dose levels (low, mid, high) and a concurrent control group (vehicle only) are used. Doses are selected to elicit toxicity at the high dose but not at the low dose.

-

Administration: The test substance is administered orally, 7 days a week, for 90 days. This can be done via the diet, drinking water, or by gavage. For deltamethrin, dietary administration is common.

-

In-life Observations:

-

Clinical Signs: Detailed observations are made at least once daily.

-

Body Weight & Food Consumption: Recorded weekly.

-

Ophthalmology: Examination performed prior to dosing and at termination.

-

Hematology & Clinical Biochemistry: Blood samples are collected at termination for analysis of parameters like red/white blood cell counts, hemoglobin, liver enzymes (ALT, AST), and kidney function markers (BUN, creatinine).

-

-

Termination and Pathology:

-

At the end of the 90-day period, all animals are euthanized.

-

A full gross necropsy is performed on all animals.

-

The weights of major organs (liver, kidneys, brain, spleen, gonads, etc.) are recorded.

-

A comprehensive set of tissues from all control and high-dose animals is preserved for histopathological examination. Tissues from low- and mid-dose groups showing treatment-related effects are also examined.

-

-

Data Analysis: Quantitative data (body weights, clinical chemistry) are analyzed using appropriate statistical methods to determine significant differences between treated and control groups. The NOAEL is determined as the highest dose at which there are no statistically or biologically significant adverse findings.

References

- 1. caymanchem.com [caymanchem.com]

- 2. glpbio.com [glpbio.com]

- 3. Deltamethrin Technical Fact Sheet [npic.orst.edu]

- 4. Deltamethrin (EHC 97, 1990) [inchem.org]

- 5. Deltamethrin | C22H19Br2NO3 | CID 40585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Deltamethrin (UK PID) [inchem.org]

- 7. academic.oup.com [academic.oup.com]

- 8. Toxicokinetics of deltamethrin and its 4'-HO-metabolite in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. extranet.who.int [extranet.who.int]

- 10. academic.oup.com [academic.oup.com]

- 11. Deltamethrin - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. pjoes.com [pjoes.com]

- 13. researchgate.net [researchgate.net]

- 14. pomais.com [pomais.com]

- 15. Deltamethrin Fact Sheet [npic.orst.edu]

- 16. Federal Register :: Deltamethrin; Pesticide Tolerances [federalregister.gov]

- 17. merck.com [merck.com]

- 18. Dose-Dependent Effect of Deltamethrin in Testis, Liver, and Kidney of Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Subchronic toxicity of oral deltamethrin in laying chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Subchronic toxicity of oral deltamethrin in laying chickens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. oehha.ca.gov [oehha.ca.gov]

- 22. Deltamethrin - Wikipedia [en.wikipedia.org]

- 23. WHO | JECFA [apps.who.int]

The Environmental Fate and Degradation of Deltamethrin-d5: A Technical Guide

Introduction

Deltamethrin-d5 is a deuterated analog of deltamethrin, a synthetic pyrethroid insecticide. Due to the isotopic labeling, this compound is primarily utilized as an internal standard in analytical methodologies for the detection and quantification of deltamethrin residues in various matrices. The environmental fate and degradation pathways of this compound are considered to be analogous to those of the non-labeled parent compound, deltamethrin. The addition of deuterium atoms does not significantly alter the chemical properties that govern its environmental behavior, although minor differences in reaction rates (kinetic isotope effect) may occur. This guide provides a comprehensive overview of the environmental fate and degradation of deltamethrin, which can be extrapolated to its d5-labeled counterpart.

Deltamethrin is characterized by its low water solubility and strong adsorption to soil particles, which limits its mobility in the environment. Its degradation is primarily driven by abiotic processes such as hydrolysis and photolysis, as well as biotic degradation by microorganisms in soil and aquatic systems.

Core Degradation Pathways

The degradation of deltamethrin in the environment proceeds through several key pathways, leading to the formation of less toxic metabolites. The primary routes of degradation are hydrolysis, photolysis, and microbial metabolism.

Hydrolysis: The ester linkage in the deltamethrin molecule is susceptible to hydrolysis, especially under alkaline conditions. This cleavage results in the formation of 3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane carboxylic acid (DBCA) and 3-phenoxybenzyl alcohol (3-PBA). 3-PBA can be further oxidized to 3-phenoxybenzoic acid (3-PBAc).

Photolysis: Deltamethrin can undergo photodegradation when exposed to sunlight, both in water and on soil surfaces. The photolytic process can involve isomerization of the parent molecule and cleavage of the ester bond, leading to the formation of various photoproducts, including DBCA and 3-PBA.

Microbial Degradation: In soil and aquatic environments, microorganisms play a significant role in the degradation of deltamethrin. The primary mechanism is the microbial-mediated hydrolysis of the ester bond, following a similar pathway to chemical hydrolysis.

Below is a diagram illustrating the primary degradation pathways of deltamethrin.

Quantitative Data on Deltamethrin Degradation

The rate of deltamethrin degradation is influenced by various environmental factors, including pH, temperature, light intensity, and microbial activity. The following tables summarize the degradation half-lives (DT50) of deltamethrin in different environmental compartments.

Table 1: Hydrolysis Half-life of Deltamethrin in Water

| pH | Temperature (°C) | Half-life (days) | Reference |

| 5 | 25 | Stable | |

| 7 | 25 | 31 - 37.8 | |

| 9 | 25 | 1.3 - 2.5 |

Table 2: Photolysis Half-life of Deltamethrin in Water and Soil

| Matrix | Condition | Half-life (days) | Reference |

| Water | Natural Sunlight | 1.5 - 4 | Various studies |

| Soil Surface | Sunlight | 7 - 28 | Various studies |

Table 3: Aerobic Soil Degradation Half-life of Deltamethrin

| Soil Type | Temperature (°C) | Half-life (days) | Reference |

| Sandy Loam | 20 | 13 - 23 | |

| Clay Loam | 20 | 25 - 58 | |

| Silt Loam | 25 | 14 - 40 | Various studies |

Key Experimental Protocols

The following are generalized protocols for key studies used to determine the environmental fate of pesticides like deltamethrin. These are based on internationally recognized guidelines, such as those from the OECD.

Protocol 1: Hydrolysis Study (OECD 111)

Objective: To determine the rate of abiotic hydrolysis of deltamethrin as a function of pH.

Methodology:

-

Preparation of Solutions: Prepare sterile aqueous buffer solutions at pH 4 or 5, 7, and 9.

-

Application: Add a known concentration of radiolabeled or non-labeled deltamethrin to each buffer solution in sterile glass vessels.

-

Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

-

Sampling: Collect duplicate samples from each pH solution at various time intervals.

-

Analysis: Analyze the samples for the concentration of deltamethrin and its major degradation products using appropriate analytical techniques (e.g., HPLC, GC-MS).

-

Data Analysis: Calculate the first-order rate constants and half-lives for the degradation at each pH.

Protocol 2: Aerobic Soil Degradation Study (OECD 307)

Objective: To determine the rate and route of deltamethrin degradation in aerobic soil.

Methodology:

-

Soil Selection: Use at least three different soil types with varying textures, organic matter content, and pH.

-

Soil Treatment: Treat fresh soil samples with a known concentration of deltamethrin. Adjust the moisture content to a specified level (e.g., 40-60% of maximum water holding capacity).

-

Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20°C) in flow-through systems that trap CO2 and other volatile organic compounds.

-

Sampling: Collect triplicate soil samples at various time intervals.

-

Extraction and Analysis: Extract the soil samples with an appropriate solvent and analyze the extracts for deltamethrin and its metabolites. Analyze the volatile traps for CO2 and other volatile products.

-

Data Analysis: Determine the DT50 and DT90 values for deltamethrin in each soil type. Identify the major metabolites and quantify their formation and decline over time.

The following diagram outlines a typical workflow for a soil degradation study.

Conclusion

The environmental fate of this compound is predicted by the behavior of deltamethrin, which is non-persistent in the environment. Its degradation is relatively rapid, particularly in alkaline waters and biologically active soils. The primary degradation pathways involve the cleavage of the ester linkage through hydrolysis and microbial action, leading to the formation of metabolites that are generally of lower toxicity. The strong adsorption of deltamethrin to soil and sediment particles significantly reduces its potential for leaching into groundwater. Understanding these degradation pathways and rates is crucial for assessing the environmental risk associated with the use of deltamethrin.

The Metabolic Journey of Deltamethrin-d5 in Mammals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deltamethrin, a potent synthetic pyrethroid insecticide, is widely utilized in agriculture and public health for its high efficacy against a broad spectrum of pests. Its deuterated analogue, Deltamethrin-d5, serves as a crucial internal standard in analytical and metabolic studies, enabling precise quantification and elucidation of its metabolic fate. Understanding the metabolism of this compound in mammals is paramount for assessing its toxicological profile, ensuring food safety, and guiding the development of safer alternatives. This technical guide provides a comprehensive overview of the absorption, distribution, biotransformation, and excretion of this compound in mammalian systems, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Absorption, Distribution, and Excretion

Following oral administration in mammals, deltamethrin is readily absorbed from the gastrointestinal tract.[1][2] Studies in rats have shown that the vehicle used for administration can significantly influence the rate and extent of absorption. Once absorbed, deltamethrin, being lipophilic, distributes to various tissues, with a notable accumulation in fat, which acts as a reservoir and contributes to a longer terminal half-life.[1][3] The elimination of deltamethrin and its metabolites occurs relatively rapidly, primarily through urine and feces.[1][3] In rats, a significant portion of the administered dose is excreted within the first 24-48 hours.[1][3] Unmetabolized deltamethrin is more likely to be found in the feces, while its more polar metabolites are predominantly excreted in the urine.[1]

Biotransformation: A Two-Phase Process

The biotransformation of deltamethrin in mammals is a complex process involving Phase I and Phase II metabolic reactions, primarily occurring in the liver. The primary goal of this metabolism is to convert the lipophilic parent compound into more water-soluble metabolites that can be readily excreted.

Phase I Metabolism: Ester Hydrolysis and Oxidation

The initial and most significant step in deltamethrin metabolism is the cleavage of its ester bond, a reaction catalyzed by carboxylesterases (CES) present in the liver and plasma.[4][5] This hydrolysis yields two primary metabolites: 3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid (DBCA) and 3-phenoxybenzyl alcohol. The latter is unstable and is rapidly oxidized to 3-phenoxybenzoic acid (3-PBA).[3]

In parallel with ester hydrolysis, deltamethrin can undergo oxidative metabolism mediated by the cytochrome P450 (CYP) monooxygenase system in the liver.[4][5] Several CYP isozymes have been identified to be involved in deltamethrin oxidation in humans, with CYP2B6 and CYP2C19 playing significant roles.[5] The primary site of oxidation is the 4'-position of the phenoxy ring of the alcohol moiety, leading to the formation of 4'-hydroxy-3-phenoxybenzoic acid (4'-OH-3-PBA).[6]

Phase II Metabolism: Conjugation

The metabolites formed during Phase I, particularly the acidic metabolites DBCA, 3-PBA, and 4'-OH-3-PBA, undergo Phase II conjugation reactions to further increase their water solubility and facilitate their excretion.[4] The main conjugation pathways are glucuronidation and sulfation. Glucuronide and sulfate conjugates of the primary metabolites are the major forms found in urine.[1]

Metabolic Pathways of Deltamethrin

The intricate network of deltamethrin metabolism is visualized in the following diagram, illustrating the sequential enzymatic reactions from the parent compound to its excretable metabolites.

Caption: Metabolic pathway of this compound in mammals.

Quantitative Data on this compound Metabolism

The following tables summarize key quantitative data from various studies on the pharmacokinetics and metabolism of deltamethrin in different mammalian species.

Table 1: Pharmacokinetic Parameters of Deltamethrin in Rats

| Parameter | Value | Species/Strain | Dose & Route | Reference |

| Oral LD50 | 30-5000 mg/kg | Rat | Oral (in oil vs. aqueous vehicle) | [1] |

| Elimination Half-life (t1/2) | 38.5 hours | Rat | Oral | [6] |

| Elimination Half-life (t1/2) | 33.0 hours | Rat | Intravenous | [6] |

| Time to Peak Plasma Concentration (Tmax) | 1.83 hours | Rat | 26 mg/kg Oral | [6] |

| Peak Plasma Concentration (Cmax) | 0.46 µg/mL | Rat | 26 mg/kg Oral | [6] |

| Oral Bioavailability | 14.43% | Rat | 26 mg/kg | [6] |

| Total Plasma Clearance | 0.11 L/hr | Rat | Oral & IV | [6] |

Table 2: Excretion of Deltamethrin and its Metabolites in Mammals

| Species | Route of Administration | % of Dose in Urine (24h) | % of Dose in Feces (24h) | Major Urinary Metabolites | Reference |

| Rat | Oral | 36-59% (in 48h) | 36-59% (in 48h) | DBCA-glucuronide, 4'-OH-3-PBA-sulfate | [1] |

| Mouse | Oral | ~48-60% (total excretion) | - | - | [1] |

| Human | Oral (3 mg) | - | 64-77% (total in 4 days) | DBCA, 3-PBA | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of metabolic studies. Below are representative protocols for key experiments involved in the analysis of deltamethrin and its metabolites.

In Vivo Study in Rats for Pharmacokinetic Analysis

Objective: To determine the pharmacokinetic profile of deltamethrin after oral administration.

Protocol:

-

Animal Model: Male Wistar rats (200-250 g) are used.

-

Dosing: Deltamethrin is dissolved in corn oil and administered by oral gavage at a specific dose (e.g., 10 mg/kg body weight).

-

Sample Collection: Blood samples (approx. 0.2 mL) are collected from the tail vein at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours) into heparinized tubes. Plasma is separated by centrifugation.

-

Sample Preparation: To 100 µL of plasma, an internal standard (e.g., cis-permethrin) is added. Proteins are precipitated with acetonitrile. After vortexing and centrifugation, the supernatant is evaporated to dryness and reconstituted in a suitable solvent for analysis.

-

Analytical Method: Deltamethrin concentrations are determined by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

-

HPLC System: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm) is used.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.

-

-

Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are calculated using non-compartmental analysis.

In Vitro Metabolism Assay using Rat Liver Microsomes

Objective: To investigate the in vitro metabolism of deltamethrin by hepatic enzymes.

Protocol:

-

Preparation of Microsomes: Liver microsomes are prepared from male Sprague-Dawley rats by differential centrifugation.

-

Incubation Mixture: The incubation mixture (final volume 200 µL) contains rat liver microsomes (0.5 mg/mL protein), deltamethrin (at various concentrations), and an NADPH-generating system (or NADPH) in a phosphate buffer (pH 7.4).

-

Incubation: The reaction is initiated by adding the NADPH-generating system and incubated at 37°C for a specific time (e.g., 30 minutes). The reaction is terminated by adding a cold organic solvent (e.g., acetonitrile).

-

Sample Processing: An internal standard is added, and the mixture is centrifuged to pellet the protein. The supernatant is collected for analysis.

-

Analytical Method: The disappearance of the parent compound and the formation of metabolites are monitored by HPLC-MS/MS as described in the in vivo protocol.

-

Data Analysis: Kinetic parameters (Km and Vmax) are determined by fitting the data to the Michaelis-Menten equation.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the analysis of deltamethrin metabolites in a urine sample using Gas Chromatography-Mass Spectrometry (GC-MS).

Caption: GC-MS workflow for urinary metabolite analysis.

Conclusion

The metabolism of this compound in mammals is a multifaceted process involving rapid absorption, wide distribution, and efficient biotransformation through ester hydrolysis, oxidation, and subsequent conjugation. The liver plays a central role in this detoxification process, with carboxylesterases and cytochrome P450 enzymes being the key players in Phase I metabolism. The resulting polar metabolites are effectively eliminated from the body, primarily in the urine. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and scientists in the fields of toxicology, drug metabolism, and pesticide development, facilitating a deeper understanding of the metabolic fate of deltamethrin and aiding in the risk assessment of this widely used insecticide. Further research focusing on inter-species differences and the impact of genetic polymorphisms on deltamethrin metabolism will continue to enhance our knowledge and ensure the safe use of this important agricultural tool.

References

- 1. Deltamethrin - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. entomoljournal.com [entomoljournal.com]

- 3. besjournal.com [besjournal.com]

- 4. Characterization of deltamethrin metabolism by rat plasma and liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism of deltamethrin and cis- and trans-permethrin by human expressed cytochrome P450 and carboxylesterase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Toxicokinetics of deltamethrin and its 4'-HO-metabolite in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Certificate of Analysis for Deltamethrin-d5

Introduction to the Certificate of Analysis (CoA)

A Certificate of Analysis (CoA) is a critical quality assurance document that confirms a specific batch of a product meets its predetermined specifications.[1] For researchers and scientists in drug development, a CoA for a deuterated internal standard like Deltamethrin-d5 provides essential evidence of its identity, purity, and quality, ensuring the integrity and reproducibility of experimental results. This document links a specific lot number to detailed analytical test results, offering traceability and supporting regulatory compliance with bodies like the FDA and standards such as ISO.

This compound is the deuterium-labeled version of Deltamethrin, a type II pyrethroid insecticide.[2][3] It is commonly used as an internal standard for the quantification of Deltamethrin in various samples by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][4] The deuterium labeling provides a distinct mass difference, allowing for precise differentiation from the non-labeled analyte while maintaining nearly identical chemical and physical properties, which is crucial for accurate quantification in isotope dilution mass spectrometry.[3][5]

Core Components of a this compound CoA

A typical CoA for this compound contains several key sections:

-

Product and Manufacturer Information : This includes the product name, catalog number, CAS number, batch or lot number, and the manufacturer's contact details.[6][1]

-

General Properties : Summarizes the physical and chemical characteristics of the compound.

-

Analytical Data : The core of the CoA, presenting the results of specific quality control tests.[7] Each test result is compared against a set specification.

-

Certification and Approval : Includes the date of analysis, release date, and signatures from authorized quality control personnel.[7][8]

Quantitative Data Summary

The following tables summarize the typical quantitative data found on a CoA for this compound.

Table 1: General Properties and Identification

| Parameter | Specification | Source |

| Chemical Name | (1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethyl-cyclopropanecarboxylic acid, cyano(3-phenoxy-d5)phenyl)methyl ester | [2] |

| Synonyms | Decamethrin-d5, Deltamethrin-(phenoxy-d5) | [2][5] |

| CAS Number | 2140301-99-9 | [4][9] |

| Molecular Formula | C₂₂H₁₄D₅Br₂NO₃ | [2][5] |

| Molecular Weight | 510.23 g/mol | [2][5] |

| Appearance | Colorless or white to light beige crystals; semi-solid | [2][10] |

| Melting Point | 98-102 °C | [5] |

| Storage | 2-8°C or -20°C | [5][9] |

Table 2: Analytical Test Results

| Test Parameter | Method | Specification | Typical Result | Source |

| Chemical Purity (Assay) | HPLC | ≥95.0% | ≥98.0% | [5][11] |

| Isotopic Purity | Mass Spectrometry | ≥99% deuterated forms (d1-d5) | Conforms | [2] |

| Identity | ¹H-NMR, Mass Spec | Conforms to structure | Conforms | [11] |

| Solubility | Visual | Soluble in Acetonitrile, DMSO, Methanol | Conforms | [2] |

Experimental Protocols

Detailed methodologies are crucial for understanding how the quality of this compound is assessed.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method quantifies the chemical purity of the this compound standard.

-

Principle : Reversed-phase HPLC separates this compound from any non-labeled Deltamethrin and other impurities. The purity is determined by comparing the area of the main peak to the total area of all peaks detected.[11]

-

Instrumentation : An HPLC system equipped with a UV detector (e.g., Diode Array Detector) and a C18 reversed-phase column is typically used.[12][13]

-

Mobile Phase : A gradient mixture of acetonitrile and water or methanol and a buffered aqueous solution (e.g., 10 mM ammonium acetate).[14][15]

-

Procedure :

-

Standard Preparation : A stock solution of this compound is prepared by accurately weighing the standard and dissolving it in a suitable solvent like methanol or acetonitrile to a known concentration (e.g., 1 mg/mL).[11]

-

Injection : A small volume (e.g., 10-20 µL) of the solution is injected into the HPLC system.[15]

-

Detection : The column eluent is monitored by the UV detector at a wavelength where Deltamethrin absorbs strongly, typically around 233 nm.[15]

-

Quantification : The area percentage of the this compound peak is calculated relative to the total peak area in the chromatogram to determine purity.[11]

-

Isotopic Purity and Identity Confirmation by Mass Spectrometry (MS)

This protocol confirms the molecular weight and isotopic enrichment of the standard.

-

Principle : LC-MS/MS is used to confirm the identity by matching the mass-to-charge ratio (m/z) of the parent ion and its fragments. It also verifies isotopic purity by assessing the distribution of deuterated forms.[12][16]

-

Instrumentation : A high-performance liquid chromatograph coupled to a triple quadrupole or time-of-flight mass spectrometer with an electrospray ionization (ESI) source.[12][16]

-

Procedure :

-

Infusion : The prepared sample solution is introduced into the mass spectrometer.

-

Ionization : Positive electrospray ionization (ESI+) is often used, which may form an ammonium adduct [M+NH₄]⁺.[14]

-

Mass Analysis :

-

Full Scan : A full scan is performed to identify the parent ion's m/z, which should correspond to the molecular weight of this compound.

-

Multiple Reaction Monitoring (MRM) : For confirmation, specific transitions from the parent ion to fragment ions are monitored. For example, a transition for Deltamethrin is m/z 523 → 281.[14] The corresponding transition for the d5-labeled standard would be monitored to confirm its presence and purity.

-

-

Visualizations

Workflow for Certificate of Analysis Generation

The following diagram illustrates the logical workflow involved in creating a Certificate of Analysis, from sample reception to final document issuance.

Caption: Logical workflow for generating a Certificate of Analysis.

Analytical Workflow for Purity and Identity Assessment

This diagram outlines the experimental process for confirming the quality of a this compound analytical standard.

Caption: Experimental workflow for this compound analysis.

References

- 1. artsyltech.com [artsyltech.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Deltamethrin-(phenoxy D5) - Traceable Reference Standard for Residue Analysis (CAS 2140301-99-9) [witega.de]

- 5. Deltamethrin-(phenoxy-d5) PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 6. contractlaboratory.com [contractlaboratory.com]

- 7. alliancechemical.com [alliancechemical.com]

- 8. safetyculture.com [safetyculture.com]

- 9. glpbio.com [glpbio.com]

- 10. Deltamethrin Technical Fact Sheet [npic.orst.edu]

- 11. scribd.com [scribd.com]

- 12. cdpr.ca.gov [cdpr.ca.gov]

- 13. researchgate.net [researchgate.net]

- 14. Determination of deltamethrin residues in plant materials by liquid chromatography/tandem mass spectrometry with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academicjournals.org [academicjournals.org]

- 16. epa.gov [epa.gov]

A Technical Guide to Commercial Deltamethrin-d5 Standards for Researchers

For researchers, scientists, and professionals in drug development, the accurate quantification of deltamethrin is crucial. This guide provides an in-depth overview of commercially available Deltamethrin-d5, a deuterated internal standard essential for precise analysis by mass spectrometry. This document details the specifications of available standards, comprehensive experimental protocols for their use, and a typical analytical workflow.

Commercial Suppliers of this compound Standard

The selection of a suitable internal standard is paramount for achieving accurate and reproducible results in analytical chemistry. This compound is offered by several reputable suppliers, each providing products with specific characteristics. A summary of key quantitative data from prominent vendors is presented below to facilitate comparison. It is important to note that while general specifications are provided, lot-specific details are available on the Certificate of Analysis (CoA) from each supplier.

| Supplier | Product Name | Catalog Number | Purity | Isotopic Purity | Format | Storage Conditions |

| Sigma-Aldrich | Deltamethrin-(phenoxy-d5) | 76112 | ≥95.0% (HPLC) | Not specified | Neat | 2-8°C |

| Cayman Chemical | This compound | 34172 | - | ≥99% deuterated forms (d1-d5) | Solid | -20°C |

| LGC Standards | This compound (Mixture of Diastereomers) | TRC-D230702 | >95% (HPLC) | Not specified | Neat | -20°C |

| GlpBio | This compound | GC91130 | >98.00% | Not specified | Solid | -20°C |

| Clearsynth | Deltamethrin D5 | CS-O-13201 | Not specified | Not specified | Inquire | Inquire |

Experimental Protocols: Quantification of Deltamethrin using this compound

The use of a deuterated internal standard like this compound is the gold standard for the quantification of deltamethrin in complex matrices such as food and environmental samples. The internal standard is added at a known concentration at the beginning of the sample preparation process, allowing for the correction of analyte loss during extraction and cleanup, as well as compensating for matrix effects during instrumental analysis.

Sample Preparation: QuEChERS Method for Produce Samples

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food.[1][2][3][4][5] The following is a typical QuEChERS protocol for the extraction of deltamethrin from fruit or vegetable samples:

-

Homogenization: Weigh 10-15 g of a representative, homogenized sample into a 50 mL centrifuge tube. For dry samples, it may be necessary to add a specific amount of water to improve extraction efficiency.

-

Internal Standard Spiking: Add a precise volume of a standard solution of this compound in a suitable solvent (e.g., acetonitrile) to the sample. The concentration of the spiking solution should be chosen to yield a final concentration in the sample extract that is comparable to the expected concentration of the native deltamethrin.

-

Extraction: Add 10-15 mL of acetonitrile to the centrifuge tube. Cap the tube and shake vigorously for 1 minute.

-

Salting-Out: Add a pre-packaged salt mixture, typically containing anhydrous magnesium sulfate and sodium chloride or sodium acetate, to the tube. The salts aid in the partitioning of the analytes into the acetonitrile layer and remove water. Immediately shake the tube vigorously for another minute.

-

Centrifugation: Centrifuge the tube at a specified speed (e.g., 4000 rpm) for 5 minutes to separate the acetonitrile layer from the aqueous and solid phases.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent material, such as primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove non-polar interferences like fats. Vortex the tube for 30 seconds.

-

Final Centrifugation: Centrifuge the d-SPE tube to pellet the sorbent material.

-

Analysis: The final, cleaned extract is ready for analysis by LC-MS/MS or GC-MS.

Instrumental Analysis: LC-MS/MS and GC-MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a highly sensitive and selective technique for the quantification of deltamethrin. The following are typical parameters for an LC-MS/MS method:

-

LC Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like ammonium formate or formic acid to improve ionization.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed.

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion (the protonated or ammoniated molecule) of both deltamethrin and this compound is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole.

Typical MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| Deltamethrin | 506.0 | 281.1 | 253.1 |

| This compound | 511.0 | 286.1 | 253.1 |

Note: The exact m/z values may vary slightly depending on the adduct formed and the instrument used.

Gas Chromatography-Mass Spectrometry (GC-MS):